molecular formula C11H12N4 B11772162 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide

3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide

Katalognummer: B11772162
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: ASKLWRJQWICPMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with appropriate reagents. One common method includes the use of hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is often carried out in the presence of catalysts such as nano-ZnO to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nano-ZnO, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Highlighting Uniqueness

Compared to similar compounds, 3-Methyl-5-phenyl-1H-pyrazole-1-carboximidamide stands out due to its unique carboximidamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H12N4

Molekulargewicht

200.24 g/mol

IUPAC-Name

3-methyl-5-phenylpyrazole-1-carboximidamide

InChI

InChI=1S/C11H12N4/c1-8-7-10(15(14-8)11(12)13)9-5-3-2-4-6-9/h2-7H,1H3,(H3,12,13)

InChI-Schlüssel

ASKLWRJQWICPMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.